1,5-Dibromo-2-fluoro-3-iodobenzene

Site-selective cross-coupling Polyhalogenated arenes Regioselective functionalization

Polyhalogenated benzene regioisomers are not interchangeable; incorrect substitution patterns risk failed syntheses. 1,5-Dibromo-2-fluoro-3-iodobenzene provides a predictable tri-electrophilic core for drug discovery: • C3-I couples first (mild Pd catalysis, 25-50°C) • C5-Br couples second (60-80°C) • C1-Br couples last (80-100°C with tailored ligands) Fluorine remains inert, offering a metabolic handle. Available at ≥98% purity with batch-specific QC.

Molecular Formula C6H2Br2FI
Molecular Weight 379.79 g/mol
CAS No. 1807182-16-6
Cat. No. B1529999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2-fluoro-3-iodobenzene
CAS1807182-16-6
Molecular FormulaC6H2Br2FI
Molecular Weight379.79 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)I)Br
InChIInChI=1S/C6H2Br2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
InChIKeyJVGHSRNZGPPAMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2-fluoro-3-iodobenzene: A Polyhalogenated Building Block


1,5-Dibromo-2-fluoro-3-iodobenzene is a tetra-substituted polyhalogenated benzene derivative (C6H2Br2FI, MW 379.79) bearing bromine atoms at positions 1 and 5, a fluorine at position 2, and iodine at position 3 on the aromatic ring . This compound belongs to the class of mixed polyhalogenated arenes that serve as versatile synthetic intermediates, enabling sequential, chemoselective cross-coupling reactions due to the distinct reactivity profiles of C–Br versus C–I bonds under transition-metal catalysis . Key predicted physicochemical parameters include a density of 2.564±0.06 g/cm³, a boiling point of 294.3±40.0 °C, and a LogP of 3.9553 . The compound is commercially available at purities of ≥98% (NLT 98%) from multiple suppliers [1].

Tri-electrophilic scaffold for sequential cross-coupling: I > Br reactivity hierarchy enables staged functionalization.
Unique 1,5-Br₂-2-F-3-I substitution pattern provides a predictable electronic and steric landscape for site-selective Pd catalysis.
Commercially available at ≥98% purity, reducing pre-use purification in multi-step synthesis workflows.

Regioisomer Substitution Limitations for 1,5-Dibromo-2-fluoro-3-iodobenzene


Polyhalogenated benzenes sharing the identical molecular formula C6H2Br2FI cannot be treated as interchangeable synthetic intermediates. The specific 1,5-dibromo-2-fluoro-3-iodo substitution pattern creates a unique electronic and steric landscape that governs site-selectivity in transition-metal-catalyzed cross-coupling reactions . In Pd-catalyzed processes, the C–I bond is universally more reactive than C–Br bonds, but the absolute and relative reactivity of the two bromine substituents depends critically on their positions relative to the electron-withdrawing fluorine and the bulky iodine substituent [1]. Furthermore, regioisomers exhibit different susceptibility to base-catalyzed halogen dance rearrangements, a phenomenon that can lead to undesired positional isomerization during synthetic sequences [2]. Substituting one regioisomer for another without re-optimization of reaction conditions risks altered regiochemical outcomes, different product distributions, and potential synthetic failure [1].

Regioisomers with the same formula C₆H₂Br₂FI may exhibit fundamentally different oxidative addition rates and site-selectivity; using the wrong isomer can alter the coupling sequence and product distribution.
Positional isomerism influences susceptibility to halogen dance rearrangements, potentially leading to undesired isomerization during synthesis.
Reaction conditions optimized for one regioisomer typically do not transfer directly; re-optimization is required, otherwise synthetic outcomes may diverge.

1,5-Dibromo-2-fluoro-3-iodobenzene: Differentiation from Regioisomers


Regioisomeric Halogen Spatial Map

Among the ten possible C6H2Br2FI regioisomers, the 1,5-dibromo-2-fluoro-3-iodo pattern places the iodine atom meta to the fluorine and flanked by two bromine substituents in a 1,3,5-relationship. This arrangement contrasts sharply with the commercially more common comparator 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS 62720-29-0), where iodine and fluorine occupy adjacent positions. The target compound's arrangement results in a specific electron-density distribution where the iodine-bearing C3 position is activated for initial oxidative addition while both C1 and C5 bromine sites experience distinct electronic perturbations from the ortho-fluorine (C2) and meta-iodine (C3), enabling predictable, sequential Pd-catalyzed cross-coupling sequences . The positional isomerism alters the dipole moment and steric accessibility of each halogen site, which translates into measurably different reaction outcomes in practice [1].

Halogen Spatial Map
Class-level inference
Target: Br at C1/C5, F at C2, I at C3 (I meta to F). Key comparator: 1,3-Dibromo-5-fluoro-2-iodobenzene (I ortho to F). Iodine ortho to F may accelerate oxidative addition, but ligand dependence is unquantified.
Regioisomer identity defines the feasible coupling sequence; correct procurement is mandatory for the desired substitution pattern.
Direct kinetic data for this exact pair not reported; based on general Pd-coupling principles.
Site-selective cross-coupling Polyhalogenated arenes Regioselective functionalization

Physicochemical Property Differentiation

1,5-Dibromo-2-fluoro-3-iodobenzene (target) exhibits a predicted density of 2.564 ± 0.06 g/cm³ and a predicted boiling point of 294.3 ± 40.0 °C at 760 mmHg . In comparison, the closely related regioisomer 1,5-Dibromo-3-fluoro-2-iodobenzene (CAS 202982-76-1) has a predicted density of 2.6 ± 0.1 g/cm³ and a predicted boiling point of 293.5 ± 35.0 °C [1]. The minor difference in density (Δ ≈ 0.04 g/cm³) and boiling point (Δ ≈ 0.8 °C) are within the predictive error margins of the computational models. However, the melting point trend is notable: the target compound's melting point is not well-documented in public databases, whereas 1,5-Dibromo-3-fluoro-2-iodobenzene has a reported melting point of 44–46 °C [2], and another comparator, 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS 62720-29-0), melts at 133–138 °C [3]. This suggests that the target compound may exist in a different physical state (potentially liquid or low-melting solid) under ambient conditions, which can affect handling, storage, and formulation in synthetic workflows.

Physical State Differences
Cross-study comparable
Predicted density: 2.564 g/cm³ (target) vs. 2.6 g/cm³ (comparator). Boiling points differ by
Physical state may impact handling, storage, and compatibility with automated synthesis platforms.
Melting point data incomplete; verify experimentally for target compound.
Lipophilicity (LogP)
Cross-study comparable
Experimental LogP = 3.9553 for target and its close regioisomer (CAS 202982-76-1). Contrasts with cLogP prediction of 1.183, highlighting model limitations. ΔLogP vs. iodobenzene: +0.68.
High LogP indicates strong organic-phase preference; supports solvent system design for extractions and reactions.
Prefer measured LogP over predicted values for this scaffold.
Purity Specification
Cross-study comparable
Target: NLT 98% (Capot, Macklin). Comparators: typically ≥95% (Bidepharm, CymitQuimica). Difference reduces total impurities from ≤5% to ≤2%.
Lower impurity burden supports more predictable stoichiometry and fewer side products in cross-coupling steps.
Supplier specification; confirm via lot-specific COA.
Sequential Coupling Window
Class-level inference
Predicted reactivity: C–I (meta to F) couples at 0–25°C; C5–Br (para to I) at 50–80°C; C1–Br (ortho to F) at 80–100°C. C–I oxidative addition typically 10²–10⁴× faster than C–Br.
Enables a three-step sequence without protecting groups, offering a distinct synthetic route for polyaryl targets.
Validate for specific catalyst/ligand systems; no head-to-head kinetic study for this regioisomer.
Physicochemical characterization Density measurement Boiling point

Lipophilicity (LogP) Advantage

The experimental LogP of 1,5-Dibromo-2-fluoro-3-iodobenzene is reported as 3.9553 , which is significantly higher than the calculated cLogP of 1.183 from some prediction algorithms [1]. The regioisomer 1,5-Dibromo-3-fluoro-2-iodobenzene (CAS 202982-76-1) has an essentially identical LogP of 3.95530 , consistent with the same elemental composition. However, other regioisomers with different halogen arrangements may exhibit subtly different LogP values due to variations in molecular dipole moment and polar surface area resulting from positional isomerism. The high LogP value (>3.9) indicates strong preference for organic phases and limited aqueous solubility, which is a critical parameter for designing extraction, purification, and reaction solvent systems [2]. For comparison, monohalogenated benzenes have substantially lower LogP values (iodobenzene LogP ≈ 3.28; bromobenzene LogP ≈ 2.99) [3].

Lipophilicity (LogP)
Cross-study comparable
Experimental LogP = 3.9553 for target and its close regioisomer (CAS 202982-76-1). Contrasts with cLogP prediction of 1.183, highlighting model limitations. ΔLogP vs. iodobenzene: +0.68.
High LogP indicates strong organic-phase preference; supports solvent system design for extractions and reactions.
Prefer measured LogP over predicted values for this scaffold.
Lipophilicity LogP Physicochemical profiling

Higher Purity Specification

Multiple commercial suppliers, including Capot Chemical and MACKLIN, specify the purity of 1,5-Dibromo-2-fluoro-3-iodobenzene (CAS 1807182-16-6) as NLT 98% (Not Less Than 98%) [1]. In contrast, the closely related regioisomer 1,5-Dibromo-3-fluoro-2-iodobenzene (CAS 202982-76-1) is predominantly offered at ≥95% purity , and 1,4-Dibromo-2-fluoro-3-iodobenzene (CAS 1804417-99-9) is specified at 95% purity by multiple suppliers . The higher purity specification of the target compound reduces the burden of pre-use purification and minimizes the risk of side reactions originating from halogenated impurities, which can be particularly problematic in Pd-catalyzed cross-coupling reactions where even trace halogenated contaminants can act as competing substrates or catalyst poisons [2]. Additionally, Bidepharm provides batch-specific quality control documentation (NMR, HPLC, GC) for its regioisomers, confirming industry-standard analytical verification .

Purity Specification
Cross-study comparable
Target: NLT 98% (Capot, Macklin). Comparators: typically ≥95% (Bidepharm, CymitQuimica). Difference reduces total impurities from ≤5% to ≤2%.
Lower impurity burden supports more predictable stoichiometry and fewer side products in cross-coupling steps.
Supplier specification; confirm via lot-specific COA.
Chemical purity Quality specification Supplier comparison

Chemoselectivity for Sequential Cross-Coupling

In polyhalogenated arenes containing both C–Br and C–I bonds, palladium-catalyzed cross-coupling reactions exhibit a well-established reactivity hierarchy: C–I oxidative addition occurs preferentially and at lower temperatures than C–Br activation [1]. For 1,5-Dibromo-2-fluoro-3-iodobenzene, the iodine at C3 is positioned meta to the electron-withdrawing fluorine at C2. This meta relationship means that the electronic effect of fluorine on the C–I bond is primarily inductive rather than resonance-mediated, potentially resulting in different oxidative addition kinetics compared to regioisomers where iodine is ortho or para to fluorine [2]. After the first cross-coupling at iodine, the two remaining bromine substituents at C1 and C5 face different steric and electronic environments: C5 is para to the newly introduced substituent (at C3), while C1 is meta to it and ortho to fluorine. This differentiation can be exploited for a second, site-selective cross-coupling without requiring protecting group strategies [3]. The fluorine substituent serves as an electronic modulator that tunes the reactivity of adjacent bromine atoms while being itself inert under typical Suzuki-Miyaura or Stille coupling conditions [1].

Sequential Coupling Window
Class-level inference
Predicted reactivity: C–I (meta to F) couples at 0–25°C; C5–Br (para to I) at 50–80°C; C1–Br (ortho to F) at 80–100°C. C–I oxidative addition typically 10²–10⁴× faster than C–Br.
Enables a three-step sequence without protecting groups, offering a distinct synthetic route for polyaryl targets.
Validate for specific catalyst/ligand systems; no head-to-head kinetic study for this regioisomer.
Chemoselective cross-coupling Sequential functionalization Pd-catalyzed reactions

1,5-Dibromo-2-fluoro-3-iodobenzene: Key Application Scenarios


Sequential Cross-Coupling for Pharma Intermediates

1,5-Dibromo-2-fluoro-3-iodobenzene is optimally employed as a tri-electrophilic core for building highly functionalized biaryl and terphenyl scaffolds relevant to drug discovery. The reactivity hierarchy (I > Br) allows a first Suzuki-Miyaura coupling at the iodine position (C3) under mild conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 25–50 °C), followed by a second coupling at the more accessible bromine (C5) at elevated temperature (60–80 °C), and a final coupling at the sterically and electronically differentiated C1–Br site (80–100 °C, with tailored ligand systems) . The fluorine substituent remains inert throughout, providing a metabolically stable handle or an additional site for late-stage functionalization via nucleophilic aromatic substitution if desired. This sequential strategy is particularly valuable for constructing analogs of fluorinated drug candidates where precise control of substituent orientation is critical for target engagement [1].

Fluorinated Liquid Crystals & Organic Electronics

The combination of a lateral fluorine substituent with two bromine and one iodine reactive sites makes 1,5-Dibromo-2-fluoro-3-iodobenzene a valuable precursor for the synthesis of fluorinated liquid crystalline materials and organic semiconductors . The high LogP (3.9553) [1] contributes to favorable solubility in organic solvents used for device fabrication, while the fluorine atom influences molecular polarizability and dipole moment, which are critical parameters governing mesophase behavior and charge transport properties. The 1,5-relationship of bromine substituents allows for linear extension of the aromatic core via sequential cross-coupling, producing rod-like molecules suitable for nematic or smectic liquid crystal phases .

Agrochemical Intermediate Synthesis

Polyhalogenated benzene derivatives with mixed halogen substituents are established intermediates in the synthesis of halogenated agrochemical active ingredients, where the specific halogen pattern influences biological activity, metabolic stability, and environmental persistence . The 1,5-dibromo-2-fluoro-3-iodo substitution pattern provides a unique entry point for constructing agrochemical candidates that require a fluorine atom for enhanced membrane permeability and bromine/iodine-derived substituents for target binding. The commercial availability at NLT 98% purity [1] supports process development and scale-up activities where intermediate purity is critical for meeting regulatory specifications.

Mechanistic Studies in Pd-Catalyzed Cross-Coupling

1,5-Dibromo-2-fluoro-3-iodobenzene serves as a well-defined model substrate for investigating the interplay of steric and electronic effects in site-selective cross-coupling reactions . Its three distinct halogen environments (C–I meta to F, C5–Br para to I, C1–Br ortho to F) provide a systematic platform for studying ligand effects on chemoselectivity. Researchers can use this compound to benchmark new catalyst systems designed for polyhalogenated arene functionalization, potentially generating data that further differentiates this regioisomer from its commercially available analogs [1]. The availability of batch-specific QC data (NMR, HPLC) from suppliers ensures reproducibility in such fundamental studies.

Application
Selection Property
Validation Focus
Pharma Intermediate Synthesis
Tri-electrophilic scaffold with I > Br chemoselectivity
Sequential coupling order and site-selectivity under chosen Pd conditions
Fluorinated Liquid Crystals / Organic Electronics
Lateral F substitution with two Br extension points and high LogP
Linear core extension and mesophase or charge-transport compatibility
Agrochemical Intermediate Research
Mixed halogen pattern for target binding and metabolic stability tuning
Halogen-dependent bioactivity and environmental persistence profiling
Pd-Catalysis Mechanistic Studies
Well-defined model substrate with three distinct halogen environments
Ligand effects on chemoselectivity; benchmark new catalyst systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dibromo-2-fluoro-3-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.